molecular formula C23H22N4O2 B11451935 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide

Cat. No.: B11451935
M. Wt: 386.4 g/mol
InChI Key: WWMWHKAJYFROTO-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzotriazole core and ethoxyphenyl and ethylbenzamide substituents, imparts it with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by reacting o-phenylenediamine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form 1,2,3-benzotriazole.

    Substitution with Ethoxyphenyl Group: The benzotriazole is then reacted with 4-ethoxyphenylamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to introduce the ethoxyphenyl group.

    Formation of the Benzamide Derivative: Finally, the ethylbenzamide moiety is introduced by reacting the intermediate with 4-ethylbenzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole or benzamide rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide involves its interaction with specific molecular targets. The benzotriazole core can interact with metal ions, enzymes, or receptors, modulating their activity. The ethoxyphenyl and ethylbenzamide groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide
  • N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide
  • N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-phenylbenzamide

Uniqueness

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-ethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethoxy group enhances its solubility and reactivity, while the ethylbenzamide moiety contributes to its stability and potential biological activity.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-4-ethylbenzamide

InChI

InChI=1S/C23H22N4O2/c1-3-16-5-7-17(8-6-16)23(28)24-18-9-14-21-22(15-18)26-27(25-21)19-10-12-20(13-11-19)29-4-2/h5-15H,3-4H2,1-2H3,(H,24,28)

InChI Key

WWMWHKAJYFROTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OCC

Origin of Product

United States

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